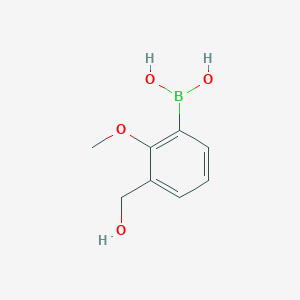

3-(Hydroxymethyl)-2-methoxyphenylboronic acid

描述

Significance of Substituted Arylboronic Acids as Synthetic Intermediates and Reagents

Substituted arylboronic acids are highly valued as synthetic intermediates and reagents for several key reasons. The nature and position of substituents on the aromatic ring can profoundly influence the electronic and steric properties of the molecule, thereby modulating its reactivity in cross-coupling reactions. These compounds are generally stable, crystalline solids with low toxicity, making them easy to handle and environmentally benign compared to other organometallic reagents. Their functional group tolerance is a significant advantage, allowing for their use in complex molecular syntheses without the need for extensive protecting group strategies. This versatility has made them crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of the Research Landscape Surrounding 3-(Hydroxymethyl)-2-methoxyphenylboronic acid

Strategic Importance of Hydroxymethyl and Methoxy (B1213986) Functional Groups in Arylboronic Acid Research

The strategic placement of hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups on an arylboronic acid can impart valuable chemical properties.

The methoxy group , being an electron-donating group, can influence the electronic nature of the aromatic ring, which in turn affects the transmetalation step of the Suzuki-Miyaura coupling. An ortho-methoxy group, as would be present in the target compound, can also exhibit a "directing group" effect, influencing the regioselectivity of certain reactions. Furthermore, it can participate in chelation with the metal catalyst, potentially altering the reaction mechanism and selectivity. For instance, studies on ortho-methoxyphenylboronic acid have suggested that the oxygen atom can coordinate to the palladium catalyst, influencing the geometry of the transition state and the distribution of isomeric products. beilstein-journals.org

The hydroxymethyl group introduces a site for further functionalization. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution, providing a handle for constructing more complex molecules. However, the presence of a hydroxyl group can sometimes interfere with certain reaction conditions. For example, in the context of Rieche formylation of arylboronic acids, substrates bearing a 2-hydroxymethyl group have been observed to result in substrate degradation. While this observation was not made specifically for the 3-hydroxymethyl isomer, it points to the potential for intramolecular interactions or side reactions that need to be considered when designing synthetic routes involving such compounds.

The combination of an ortho-methoxy and a meta-hydroxymethyl group in this compound would be expected to create a unique electronic and steric environment, potentially leading to novel reactivity and applications that differ from more commonly studied isomers.

| Property | Value |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| CAS Number | Not available in searched literature |

属性

IUPAC Name |

[3-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQPRXUKWRVEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CO)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701217091 | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-79-4 | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Hydroxymethyl 2 Methoxyphenylboronic Acid Reactivity

Fundamental Reactivity Principles of Boronic Acid Moieties

Boronic acids (R-B(OH)₂) are recognized as Lewis acids due to the electron-deficient boron atom, which possesses a vacant p-orbital. aablocks.comwikipedia.org This electronic characteristic makes them susceptible to nucleophilic attack. Under acidic or neutral conditions, the boron atom is sp² hybridized with a trigonal planar geometry. aablocks.com In aqueous solutions, boronic acids exist in equilibrium with their anionic boronate form (R-B(OH)₃⁻), where the boron atom is sp³ hybridized and adopts a tetrahedral configuration after complexing with a hydroxide ion. aablocks.comsemanticscholar.org This transformation is pH-dependent, with the pKa of many phenylboronic acids being around 9. wikipedia.org

A hallmark of boronic acid reactivity is the formation of reversible covalent cyclic esters with compounds containing diol functionalities. aablocks.comwikipedia.org This reaction is a condensation process that forms five- or six-membered rings, known as dioxaborolanes and dioxaborinanes, respectively. wikipedia.org The stability and formation of these boronate esters are influenced by pH, as the tetrahedral boronate anion is significantly more reactive in forming esters with diols than the neutral trigonal acid. aablocks.com This reactivity is fundamental to the use of boronic acids as sensors for saccharides and in dynamic combinatorial chemistry. wikipedia.orgsemanticscholar.org

Substituents on the phenyl ring of a phenylboronic acid significantly affect the electron density of the boron atom, which in turn influences its Lewis acidity and reactivity. researchgate.netnih.gov Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid, while electron-donating groups have the opposite effect. nih.gov

In 3-(hydroxymethyl)-2-methoxyphenylboronic acid, the boronic acid group is flanked by two ortho-substituents: a methoxy (B1213986) (-OCH₃) group and a hydroxymethyl (-CH₂OH) group.

Methoxy Group (-OCH₃): This group is electron-donating through resonance, which increases electron density on the boron atom.

Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing via an inductive effect.

The close proximity of these ortho-substituents can lead to intramolecular interactions. For instance, an ortho-substituent with a lone pair of electrons can form an intramolecular coordinating bond with the boron atom, stabilizing the tetrahedral boronate form. researchgate.netrsc.org This intramolecular coordination can increase the Lewis acidity of the boron center. rsc.org The steric bulk of ortho-substituents also plays a crucial role by potentially hindering the approach of reactants to the boron center, which can affect reaction rates in catalytic processes. rsc.org

Table 1: Effects of Ortho-Substituents on Phenylboronic Acid Properties

| Substituent Type | Electronic Effect on Boron | Impact on Lewis Acidity | Potential Intramolecular Interactions | Steric Hindrance |

| Electron-Donating (e.g., -OCH₃) | Increases electron density | Decreases | Weak | Moderate |

| Electron-Withdrawing (e.g., -CF₃) | Decreases electron density | Increases | Possible (e.g., with F) | Moderate to High |

| Groups with Lone Pairs (e.g., -OH, -CH₂OH) | Inductive withdrawal | Can increase via coordination | Strong (Hydrogen bonding, B-O coordination) | Moderate |

Detailed Mechanistic Pathways in Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. musechem.comlibretexts.org The catalytic cycle is generally understood to comprise three main steps. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle initiates with the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgyonedalabs.com The reactivity of the halide is typically I > Br > Cl. yonedalabs.com

Transmetalation: This is often the rate-determining step. The organic group (R²) from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻). organic-chemistry.org This boronate then reacts with the Pd(II) complex to form a diorganopalladium(II) intermediate, [R¹-Pd(II)-R²]. chemrxiv.org The ortho-substituents on this compound can influence this step; the electron-donating methoxy group can enhance the nucleophilicity of the aryl group, while steric hindrance from both ortho groups might slow the transfer.

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the diorganopalladium(II) intermediate, which regenerates the catalytically active Pd(0) species. libretexts.orgyonedalabs.com

While renowned for C-heteroatom bond formation, variations of the Chan-Lam coupling can also facilitate C-C bond formation. This reaction typically employs a copper catalyst. organic-chemistry.orgwikipedia.org The mechanism, though complex and not fully elucidated, is believed to involve the formation of a copper-aryl species from the boronic acid. wikipedia.org This intermediate can then react with a suitable carbon nucleophile. The reactivity of this compound in such reactions would be dictated by its ability to undergo transmetalation to the copper center, a process influenced by the electronic and steric nature of its ortho-substituents.

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S, using a boronic acid and a heteroatom-containing nucleophile (e.g., amine, alcohol, thiol). organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is catalyzed by copper complexes, often Cu(OAc)₂, and can be performed under mild conditions, open to the air. organic-chemistry.orgwikipedia.org

The proposed catalytic cycle for a C-N coupling involves several key steps: nrochemistry.comst-andrews.ac.uk

Ligand Exchange/Coordination: The amine nucleophile and the boronic acid coordinate to the Cu(II) center.

Transmetalation: The aryl group from the boronic acid is transferred to the copper, forming a Cu(II)-aryl complex. st-andrews.ac.uk

Oxidation/Disproportionation: The Cu(II) species may be oxidized to a key Cu(III) intermediate. nrochemistry.comst-andrews.ac.uk

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the arylated product and a Cu(I) species. wikipedia.orgnrochemistry.comst-andrews.ac.uk

Reoxidation: The Cu(I) catalyst is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the cycle. nrochemistry.comst-andrews.ac.uk

For this compound, the ortho-substituents can again play a critical role. The hydroxymethyl group could potentially coordinate to the copper catalyst, influencing the geometry of the intermediate and the rate of the reductive elimination step.

Oxidative Stability and Transformation Pathways

The utility of boronic acids in various applications is often limited by their susceptibility to oxidative degradation. Understanding the mechanisms of this degradation and the factors that influence stability is crucial for designing robust boronic acid-based tools and therapeutics.

Mechanisms of Boronic Acid Oxidation in Aqueous and Biological Contexts

Boronic acids are known to be metabolically unstable, undergoing rapid oxidative deboronation, a process that converts the boronic acid into an alcohol (or phenol) and boric acid. digitellinc.comnih.gov This transformation is particularly relevant in biological systems where reactive oxygen species (ROS) are present. digitellinc.comnih.gov The generally accepted mechanism for this oxidation, for example by hydrogen peroxide, involves the nucleophilic attack of the oxidant on the empty p-orbital of the boron atom. nih.gov This is followed by a rate-limiting 1,2-shift, where the aryl group migrates from the boron to the oxygen atom, leading to a labile boric ester that is rapidly hydrolyzed. nih.gov

The rate of this oxidative deboronation is significant at physiological pH, where phenylboronic acid and its esters can be oxidized by ROS at rates comparable to those of thiols. nih.gov This inherent instability has been a major hurdle in the broader application of boronic acids in biological contexts. nih.govnih.gov The oxidation process can also generate organic radicals, which is thought to be a mechanism of mutagenicity for some boronic acids. wikipedia.org

In biphasic reaction conditions, the oxidation process occurs in the aqueous phase. The rate-determining step appears to be the phase transfer of the organoboron species, which is facilitated by the formation of a trihydroxyboronate. rsc.org This highlights the importance of the aqueous environment and the ionization state of the boronic acid in its oxidative transformation.

Role of Neighboring Group Participation in Modulating Oxidative Degradation

Neighboring groups can significantly influence the oxidative stability of the boronic acid moiety through intramolecular interactions. These effects can be electronic, steric, or involve the formation of stable cyclic intermediates. digitellinc.com For this compound, the ortho-methoxy and meta-hydroxymethyl groups are positioned to exert considerable influence.

The formation of stable intramolecular esters is a key strategy for modulating the reactivity and stability of boronic acids. digitellinc.com A prominent example is the benzoxaborole scaffold, which forms spontaneously from 2-hydroxymethylphenylboronic acid and exhibits enhanced stability and affinity for saccharides at physiological pH. nih.gov While this compound does not form the same five-membered benzoxaborole ring, the proximity of the 3-hydroxymethyl group to the boronic acid could potentially lead to the formation of a six-membered cyclic boronate ester. Such cyclic esters have been shown to modestly enhance oxidative stability. digitellinc.com

Furthermore, intramolecular coordination of a Lewis basic atom to the Lewis acidic boron center can alter the electronic properties at the boron atom and thereby affect its stability. It has been reasoned that decreasing the electron density on the boron atom could slow the rate-limiting 1,2-shift during oxidation. nih.gov For instance, an ortho-nitro group, which can coordinate to boron, renders 2-nitrophenylboronic acid more stable to oxidation than the parent phenylboronic acid. nih.gov Similarly, the oxygen of the ortho-methoxy group in this compound could potentially engage in such a dative interaction with the boron atom. This interaction would increase the electron density at the boron center, which, based on some models, might be expected to stabilize the transition state of the oxidative 1,2-shift. However, computational analyses on other systems have suggested that increased resistance to oxidation arises from diminished donation to the p-orbital of boron that develops during the rate-limiting step. digitellinc.com Therefore, the precise effect of the ortho-methoxy group requires specific investigation for this compound.

The table below summarizes the qualitative effects of different neighboring groups on the oxidative stability of phenylboronic acids.

| Neighboring Group | Position | Interaction with Boron Center | Effect on Oxidative Stability | Reference |

| -CHO | ortho | Intramolecular coordination | Increased stability relative to unsubstituted phenylboronic acid | nih.gov |

| -NO₂ | ortho | Intramolecular coordination | Increased stability relative to unsubstituted phenylboronic acid | nih.gov |

| -CH₂OH | ortho | Forms stable cyclic ester (benzoxaborole) | Enhanced stability | digitellinc.comnih.gov |

| -COOH | ortho | Forms stable cyclic ester (boralactone) | Dramatically increased stability (10⁴-fold) | nih.govnih.gov |

| -OCH₃ | ortho | Potential intramolecular coordination | Requires specific investigation | N/A |

Studies on Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Ring and Side Chains

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ortho-methoxy (-OCH₃) and meta-hydroxymethyl (-CH₂OH) substituents. In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile in a slow, rate-determining step that disrupts aromaticity to form a carbocation intermediate. masterorganicchemistry.com A subsequent fast deprotonation step restores aromaticity. masterorganicchemistry.com

The -OCH₃ group is a strong activating group and an ortho-, para- director. The -CH₂OH group is a weak activating group and also an ortho-, para- director. In this compound, these groups work in concert to direct incoming electrophiles. The directing effects are summarized below:

-OCH₃ group (at C2): Directs electrophiles to positions C1 (blocked by boronic acid), C3 (blocked by hydroxymethyl), and C5.

-CH₂OH group (at C3): Directs electrophiles to positions C2 (blocked by methoxy), C4, and C6.

The boronic acid group, -B(OH)₂, is a deactivating group and a meta-director. Therefore, it would direct incoming electrophiles to positions C3 (blocked) and C5. The combined influence of these groups suggests that electrophilic substitution would be strongly favored at position C5, with position C4 also being a potential site, though likely less favored due to steric hindrance from the adjacent hydroxymethyl group.

Studies on the Rieche formylation (an electrophilic substitution reaction) of methoxyphenyl boronic acids have provided insights into their reactivity. uniroma1.it For example, the formylation of 3-methoxyphenylboronic acid with dichloromethyl methyl ether and a Lewis acid resulted in the exclusive formation of a formylated boronic acid product. uniroma1.it This demonstrates that under certain conditions, the boronic acid moiety can remain intact during electrophilic substitution on the ring. The specific regiochemical outcomes are highly dependent on the reaction conditions and the precise positions of the activating groups. uniroma1.it

The following table outlines the expected reactivity of different methoxyphenylboronic acid isomers in Rieche formylation, illustrating the impact of substituent position.

| Starting Material | Lewis Acid | Major Product(s) | Reference |

| 4-Methoxyphenylboronic acid | AgOTf | 4-Methoxybenzaldehyde (ipso-substitution) | uniroma1.it |

| 3-Methoxyphenylboronic acid | AgOTf | Formylated boronic acid (electrophilic substitution on ring) | uniroma1.it |

| 2-Methoxyphenylboronic acid | AgOTf | 4-Methoxybenzaldehyde (complex rearrangement/substitution) | uniroma1.it |

Nucleophilic substitution reactions would primarily involve the side chain. The hydroxyl group of the hydroxymethyl substituent could be converted into a better leaving group (e.g., a tosylate) to allow for substitution by various nucleophiles. The boronic acid itself can also undergo nucleophilic attack at the boron center, which is a key step in its oxidation and its interaction with diols.

Complexation and Chelation Mechanisms with Metal Ions and Biological Targets

Boronic acids are Lewis acids, characterized by an empty p-orbital on the boron atom, making them capable of accepting a pair of electrons. maastrichtuniversity.nl This property is central to their ability to form reversible covalent complexes with Lewis bases, particularly molecules containing 1,2- or 1,3-diols, such as sugars, and some amino acids. wikipedia.org This interaction forms a tetrahedral boronate complex and is the basis for using boronic acids in sensors for saccharides. wikipedia.org

The term chelation refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. nih.govrsc.org For this compound to act as a chelating agent for a metal ion, multiple donor atoms from the molecule would need to bind to the metal center, forming a stable ring structure. The potential donor sites on this molecule are the oxygen atoms of the two hydroxyls on the boronic acid group, the oxygen of the hydroxymethyl group, and the oxygen of the methoxy group.

A plausible chelation mechanism could involve the deprotonation of the boronic acid hydroxyls and the hydroxymethyl group's hydroxyl, creating a tridentate ligand that could coordinate with a metal ion. The formation of five- and/or six-membered chelate rings is thermodynamically favored. Coordination involving the boronic acid and the adjacent methoxy group would form a stable five-membered ring. Similarly, coordination involving the boronic acid and the hydroxymethyl group would form a six-membered ring. The specific coordination mode would depend on the nature of the metal ion (e.g., its size, charge, and hard/soft acid character) and the pH of the solution, which affects the protonation state of the ligand. nih.gov

Computational and Theoretical Studies on 3 Hydroxymethyl 2 Methoxyphenylboronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of boronic acid derivatives. informaticsjournals.co.inbohrium.com These methods provide a detailed picture of the molecule's electronic landscape.

DFT calculations are utilized to determine the optimized molecular geometry and electronic properties of 3-(Hydroxymethyl)-2-methoxyphenylboronic acid. bohrium.com The electronic structure is critical for understanding its reactivity. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). informaticsjournals.co.inlongdom.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. informaticsjournals.co.in

Mulliken charge analysis, another output of these calculations, reveals the partial atomic charges, identifying electrophilic and nucleophilic sites within the molecule. informaticsjournals.co.infrontiersin.org For instance, the boron atom in boronic acids is a key Lewis acid center, and its charge is influenced by the substituents on the phenyl ring. frontiersin.orgnih.gov The methoxy (B1213986) and hydroxymethyl groups in the target molecule would be expected to modulate the charge distribution across the aromatic ring and on the boronic acid moiety.

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Phenylboronic Acid Derivative (Calculated via DFT/B3LYP)

| Parameter | Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (μ) | 3.2 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Boron (B) | +0.45 e | Indicates the electrophilic character of the boron atom. frontiersin.org |

Note: Data are representative examples based on studies of similar phenylboronic acid derivatives and are for illustrative purposes.

DFT calculations are also instrumental in mapping the potential energy surface for chemical reactions involving this compound. This is particularly relevant for understanding its participation in reactions like the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net Theoretical investigations can elucidate the reaction mechanism by identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov

By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand the influence of substituents on reactivity. nih.gov For the Suzuki-Miyaura coupling, computational studies can model the key steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the rate-determining step. nih.gov

Table 2: Example Energetic Profile for a Key Step in a Catalyzed Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction step. |

| Transition State (TS1) | +15.2 | The energy maximum for the first mechanistic step (e.g., transmetalation). |

| Intermediate | -5.8 | A metastable species formed during the reaction. |

| Transition State (TS2) | +12.5 | The energy maximum for a subsequent step (e.g., reductive elimination). |

| Products | -25.0 | The final products of the reaction step. |

Note: The values presented are hypothetical and serve to illustrate the type of data obtained from reaction pathway analysis.

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially docking simulations, are used to predict how a ligand such as this compound might interact with a receptor, which could be a protein or another chemical system. researchgate.netnih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com This is crucial in fields like medicinal chemistry, where boronic acids are recognized for their ability to form covalent or non-covalent interactions with protein active sites. nih.govnih.gov The boronic acid group can interact with serine, threonine, or lysine (B10760008) residues in an enzyme's active site. mdpi.com

Docking algorithms score different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions) and solvation effects. researchgate.net Studies on the structurally related 2-methoxyphenylboronic acid have used docking to determine binding affinities with proteins, expressed as GLIDE scores. informaticsjournals.co.inbohrium.comresearchgate.net Similar studies for this compound would reveal key interactions, such as hydrogen bonds formed by its hydroxymethyl and boronic acid groups, and hydrophobic interactions involving the phenyl ring.

Table 3: Illustrative Molecular Docking Results for a Boronic Acid Ligand with a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (Glide Score) | -7.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. informaticsjournals.co.inresearchgate.net |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with active site residues (e.g., with Ser, Asp). |

| Key Interacting Residues | Ser70, Asp163, Arg74 | Specific amino acid residues in the receptor's binding pocket involved in the interaction. mdpi.comresearchgate.net |

| Covalent Interaction | Predicted with Ser70 | Indicates the potential for the boronic acid to form a reversible covalent bond with a serine residue. mdpi.com |

Note: Data are representative and based on docking studies of analogous boronic acid inhibitors.

Beyond biological systems, molecular modeling can predict reactivity and selectivity in synthetic organic reactions. By modeling the interactions between this compound and a catalyst, for example, it is possible to understand factors controlling stereoselectivity or regioselectivity.

Computational models can simulate the approach of reactants and calculate the energies of competing reaction pathways to predict the major product. For complex reactions, these predictive models help rationalize experimental outcomes and guide the design of more efficient synthetic routes. Machine learning models, trained on large datasets of reactions, are also emerging as a tool to predict optimal reaction conditions for processes like the Suzuki coupling. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or chemical reactivity. mdpi.com A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific endpoint. mdpi.com

For a series of related boronic acid derivatives, a QSAR study could be developed to predict their reactivity in a Suzuki-Miyaura coupling or their inhibitory potency against a specific enzyme. mdpi.com The first step involves calculating various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model correlating these descriptors with the observed activity. A robust QSAR model can be used to predict the reactivity or activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 4: Example of Descriptors in a Hypothetical QSAR Model for Reactivity

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| LUMO Energy | -0.85 | A lower LUMO energy correlates with higher reactivity (negative coefficient). |

| Molecular Volume | -0.21 | Increased steric bulk may slightly decrease reactivity. |

| Charge on Boron Atom | +1.50 | A more positive charge (more electrophilic) on the boron atom enhances reactivity. |

| LogP (Hydrophobicity) | +0.45 | Higher hydrophobicity shows a positive correlation with the modeled reactivity. |

Note: This table represents a hypothetical QSAR model for illustrative purposes only. The coefficients indicate the direction and magnitude of the descriptor's influence on the predicted property.

Correlation of Substituent Effects with Acidity and Binding Affinity

The acidity of phenylboronic acids is a critical parameter influencing their reactivity and binding affinity, particularly in the context of forming complexes with diols. The substituents on the phenyl ring play a significant role in modulating this acidity through a combination of inductive and resonance effects.

The acid-base equilibrium of a generic arylboronic acid involves the acceptance of a hydroxide ion by the Lewis acidic boron atom to form a tetrahedral boronate species. The ease of this process, and thus the acidity, is influenced by the electronic properties of the substituents on the aromatic ring.

In the case of this compound, two substituents are present: a methoxy group (-OCH3) at the ortho position and a hydroxymethyl group (-CH2OH) at the meta position.

Methoxy Group (-OCH3): The methoxy group is generally considered an electron-donating group through resonance (donating its lone pair of electrons to the aromatic ring) and an electron-withdrawing group through induction (due to the electronegativity of the oxygen atom). In the ortho position, both effects are at play. The inductive effect tends to increase acidity by stabilizing the negative charge on the boronate anion. However, the resonance effect can decrease acidity by increasing electron density on the ring. Furthermore, ortho substituents can introduce steric hindrance, which may influence the acidity. unair.ac.idresearchgate.net

Hydroxymethyl Group (-CH2OH): The hydroxymethyl group at the meta position primarily exerts a weak electron-withdrawing inductive effect. This effect helps to stabilize the boronate anion, thereby increasing the acidity of the boronic acid. The meta position does not allow for direct resonance interaction with the boronic acid group. researchgate.net

Computational studies on monosubstituted phenylboronic acids have shown a good correlation between the predicted and experimental pKa values. unair.ac.id For instance, the acidity of para- and meta-substituted phenylboronic acids shows an excellent relationship with the atomic charge of the acidic hydrogen, as calculated by Natural Bond Orbital (NBO) analysis. researchgate.net However, for ortho-substituted compounds, steric hindrance and other molecular forces can lead to deviations from these correlations. researchgate.net

Table 1: Predicted Substituent Effects on the Acidity of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Acidity (pKa) |

| Methoxy (-OCH3) | ortho | Inductive (withdrawing), Resonance (donating), Steric | Complex; inductive effect increases acidity, resonance effect decreases it. Steric effects can also play a role. |

| Hydroxymethyl (-CH2OH) | meta | Inductive (weakly withdrawing) | Increases acidity (lowers pKa) |

Stereoelectronic Effects on Molecular Conformation and Reactivity

Stereoelectronic effects, which encompass the interplay of steric and electronic factors related to the spatial arrangement of atoms, are crucial in determining the conformation and reactivity of this compound.

The boronic acid group, -B(OH)2, can adopt different conformations through rotation around the C-B bond. For phenylboronic acids, several conformers such as anti-syn, syn-anti, syn-syn, and anti-anti have been identified through computational studies, based on the orientation of the hydroxyl groups. researchgate.net The relative energies of these conformers determine the most stable structure.

For this compound, the presence of the ortho-methoxy group is expected to have a significant impact on the preferred conformation. The methoxy group can sterically interact with the B(OH)2 group, influencing the dihedral angle between the phenyl ring and the boronic acid moiety. This steric hindrance can affect the coplanarity of the B(OH)2 group with the aromatic ring, which in turn can influence the electronic communication between the substituent and the boron atom. unair.ac.id

Furthermore, intramolecular hydrogen bonding between the ortho-methoxy group and a hydroxyl group of the boronic acid is a possibility. Such an interaction could stabilize a particular conformation and influence the acidity and reactivity of the compound. For example, intramolecular hydrogen bonds can stabilize the anionic tetrahedral boronate form, leading to an increase in acidity. mdpi.com

The reactivity of substituted phenylboronic acids in reactions such as the Rieche formylation is also influenced by the position of the substituents. uniroma1.it Electron-rich arylboronic acids tend to be more reactive in electrophilic aromatic substitution reactions. uniroma1.it The combination of the electron-donating methoxy group and the weakly withdrawing hydroxymethyl group in this compound will modulate the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles. The steric hindrance from the ortho-methoxy group can also direct incoming electrophiles to other positions on the ring. uniroma1.it

Table 2: Potential Stereoelectronic Interactions in this compound

| Interaction | Description | Potential Consequence |

| Steric Hindrance | Repulsion between the ortho-methoxy group and the boronic acid group. | Can lead to a non-planar conformation, affecting electronic effects and reactivity. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the oxygen of the methoxy group and a hydrogen of the boronic acid's hydroxyl groups. | Stabilization of specific conformers, potential increase in acidity. |

| Conformational Isomerism | Existence of multiple stable conformers (anti-syn, syn-anti, etc.) due to rotation around the C-B bond. | The population of different conformers can influence the overall observed properties and reactivity. |

Research on Derivatives and Structural Analogues of 3 Hydroxymethyl 2 Methoxyphenylboronic Acid

Rational Design and Synthesis of Modified Analogues

The rational design of analogues of 3-(Hydroxymethyl)-2-methoxyphenylboronic acid is centered on understanding how modifications to the phenyl ring influence the compound's steric and electronic properties. This, in turn, affects its reactivity in key transformations such as the Suzuki-Miyaura cross-coupling reaction and its propensity to form intramolecular structures like benzoxaboroles.

The synthesis of positional isomers and analogues with varied substituents is crucial for developing a comprehensive understanding of structure-activity relationships. Standard synthetic routes to substituted phenylboronic acids, such as the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), are commonly employed. chemicalbook.com For a trisubstituted benzene (B151609) ring like that in this compound, directed ortho-metalation (DoM) is a powerful strategy for regioselective synthesis. wikipedia.org

For instance, starting from a protected 2-methoxybenzyl alcohol, a directed ortho-metalation approach can be envisioned. The hydroxymethyl group, often after protection, can direct lithiation to an adjacent position. Subsequent reaction with a borating agent like triisopropyl borate followed by hydrolysis would yield the desired boronic acid. This strategy allows for the controlled introduction of the boronic acid moiety at a specific position relative to the existing substituents.

Variations in the substitution pattern can be achieved by employing differently substituted starting materials. For example, altering the alkoxy group from methoxy (B1213986) to a bulkier group could influence the steric environment around the boronic acid. Similarly, replacing the hydroxymethyl group with other functionalities or introducing additional substituents on the aromatic ring allows for a systematic exploration of the chemical space.

Table 1: Potential Synthetic Strategies for Analogues

| Starting Material | Key Synthetic Step | Target Analogue | Rationale for Modification |

| 2-Alkoxybenzyl alcohol | Directed ortho-metalation, borylation | 3-(Hydroxymethyl)-2-alkoxyphenylboronic acid | Investigate steric effects of the alkoxy group. |

| 1,2-Disubstituted benzene | Halogen-lithium exchange, borylation | Positional isomers | Study the influence of substituent position on reactivity. |

| This compound | Electrophilic aromatic substitution | Halogenated or nitrated derivatives | Modulate electronic properties of the aromatic ring. |

The introduction of diverse functional groups onto the this compound scaffold can significantly alter its reactivity. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can be installed on the aromatic ring to tune the Lewis acidity of the boron center and the nucleophilicity of the aryl group.

For example, nitration or halogenation of the aromatic ring would introduce EWGs, potentially increasing the rate of transmetalation in Suzuki-Miyaura couplings. Conversely, the introduction of additional alkyl or alkoxy groups would enhance the electron density of the ring.

A particularly important transformation for ortho-(hydroxymethyl)phenylboronic acids is their cyclization to form benzoxaboroles. umn.eduacs.org These cyclic boronic esters are often more stable and easier to handle than the corresponding open-chain boronic acids. The methoxy group at the 2-position in the target compound could influence the kinetics and thermodynamics of this cyclization. Functionalization of the benzoxaborole core itself provides another avenue for creating a diverse library of derivatives. For example, the hydroxyl group of the benzoxaborole can be further reacted to form ethers or esters, introducing new functionalities. nih.gov

Comparative Reactivity and Mechanistic Studies of Analogues

Understanding the reactivity of these analogues requires comparative studies that probe the influence of different substituents on reaction outcomes. Mechanistic investigations, often aided by computational modeling, provide deeper insights into the underlying reaction pathways.

The substituents on the phenyl ring of an arylboronic acid can have a profound impact on its reactivity in cross-coupling reactions. Both electronic and steric effects play a role.

Electronic Effects: Electron-withdrawing groups on the aryl ring generally enhance the rate of the Suzuki-Miyaura reaction by increasing the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation. Electron-donating groups, while increasing the nucleophilicity of the aryl group, can sometimes slow down the reaction. researchgate.net

Steric Effects: The ortho position is particularly sensitive to steric hindrance. The presence of both a hydroxymethyl and a methoxy group flanking the boronic acid in the target compound likely imposes significant steric constraints that can affect the approach of the palladium catalyst and the subsequent transmetalation step.

Comparative kinetic studies of a series of analogues with systematically varied substituents would allow for the quantification of these effects. For example, comparing the reaction rates of this compound with its 4- and 5-methoxy isomers in a model Suzuki-Miyaura coupling would help to deconvolute the electronic and steric contributions of the ortho-methoxy group.

Table 2: Predicted Substituent Effects on Suzuki-Miyaura Coupling Reactivity

| Analogue of this compound | Expected Effect on Reaction Rate | Rationale |

| Analogue with an additional nitro group | Increase | Increased Lewis acidity of boron due to electron-withdrawing effect. |

| Analogue with the methoxy group replaced by an ethoxy group | Decrease | Increased steric hindrance near the reaction center. |

| Positional isomer: 4-(Hydroxymethyl)-2-methoxyphenylboronic acid | Potentially faster | Reduced steric hindrance around the boronic acid. |

The presence of functional groups at the ortho position can lead to unique reactivity patterns due to intramolecular interactions. In the case of this compound, both the hydroxymethyl and methoxy groups are positioned to interact with the boronic acid moiety.

The ortho-hydroxymethyl group can readily undergo intramolecular cyclization to form a five-membered benzoxaborole ring. umn.edu This equilibrium between the open-chain boronic acid and the cyclic boronate ester is a key feature of such compounds and can influence their stability and reactivity. The formation of the benzoxaborole can protect the boronic acid from decomposition pathways like protodeboronation.

The ortho-methoxy group can also play a significant role. In the context of Suzuki-Miyaura coupling, it has been suggested that an ortho-methoxy group can chelate to the palladium center in the transition state, which can influence the regioselectivity and rate of the reaction. beilstein-journals.org Mechanistic studies on related ortho-alkoxyphenylboronic acids could provide valuable insights into whether such an effect is operative for the target compound and its derivatives.

Advanced Synthetic Utility and Applications of Derivatives

The derivatives of this compound, particularly the corresponding benzoxaboroles, have potential applications in medicinal chemistry and materials science. Benzoxaboroles have emerged as a privileged scaffold in drug discovery, with several compounds exhibiting a range of biological activities, including antifungal and antibacterial properties. acs.orgnih.gov The functional groups on the aromatic ring of the this compound precursor can be used to modulate the biological activity and pharmacokinetic properties of the resulting benzoxaborole derivatives.

Furthermore, the ability of boronic acids to reversibly bind with diols makes them useful as sensors and in bioconjugation. The specific substitution pattern of the target compound and its analogues could be exploited to design receptors with high affinity and selectivity for particular biologically important diols, such as carbohydrates. The hydroxymethyl group itself can serve as a handle for further functionalization, allowing for the attachment of fluorophores or other reporter groups.

In materials science, bifunctional molecules containing a boronic acid and another reactive group can be used to prepare functional polymers. The derivatives of this compound could be incorporated into polymer backbones or used as cross-linking agents to create materials with tailored properties.

Expanding the Scope of Established Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is a primary area where derivatives of phenylboronic acid are investigated. illinois.edu The reactivity and selectivity of boronic acids in these palladium-catalyzed reactions are highly dependent on the electronic and steric nature of the substituents on the phenyl ring. illinois.edu Research on ortho-substituted analogues of this compound demonstrates how specific substituent patterns can influence reaction outcomes and expand their utility.

A notable study investigated the regio- and atropselective Suzuki-Miyaura cross-coupling reaction between 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and various ortho-substituted phenylboronic acids, including the structural analogue 2-methoxyphenylboronic acid. beilstein-journals.org The study found that the substitution order and the resulting stereochemistry were highly dependent on the nature of the ortho-substituent. beilstein-journals.org In the case of 2-methoxyphenylboronic acid, the reaction yielded a mixture of three stable atropisomeric 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines. This outcome suggests an influential role of the ortho-methoxy group, potentially through a chelation effect with the metal catalyst in the transition state, which is not observed with analogues like ortho-chlorophenylboronic acid. beilstein-journals.org

Such findings are critical as they demonstrate that derivatives of this compound could be designed to control regioselectivity in complex poly-halogenated systems. The interplay between the ortho-methoxy group and the adjacent hydroxymethyl group could offer unique steric and electronic properties, potentially leading to novel catalysts or highly selective building blocks for synthesizing complex, rotationally restricted biaryl compounds, which are valuable in materials science and as chiral auxiliaries. beilstein-journals.org

Table 1: Suzuki-Miyaura Cross-Coupling of an Ortho-Substituted Phenylboronic Acid Analogue This table summarizes the findings from a study on a structural analogue to illustrate potential applications in cross-coupling reactions.

| Reactants | Ortho-Substituted Boronic Acid | Key Finding | Reference |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Reaction yielded a mixture of three stable atropisomers, suggesting a directing effect from the ortho-methoxy group. | beilstein-journals.org |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Chlorophenylboronic acid | Showed a different selectivity profile, highlighting the electronic influence of the ortho-substituent. | beilstein-journals.org |

Exploration in Novel Chemo- and Bioconjugation Strategies

Boronic acids are increasingly explored for their utility in chemo- and bioconjugation due to their unique ability to form reversible covalent bonds with diols, which are present in many biomolecules like sugars and glycoproteins. Furthermore, the boronic acid moiety can be engineered to participate in other selective conjugation reactions.

Research into structural analogues such as 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA) provides a compelling blueprint for the potential of this compound derivatives in this field. nih.gov These ortho-acyl phenylboronic acids exhibit versatile reactivity. The strategic placement of a boronic acid group ortho to a carbonyl group significantly accelerates conjugation with various nucleophiles under physiological conditions. nih.gov

These reactions can be tailored to be either dynamic or irreversible:

Dynamic Conjugation: 2-FPBA can react with amines, such as those on lysine (B10760008) side chains in proteins, to form iminoboronates. These structures are thermodynamically more stable than typical imines but remain kinetically labile, allowing for reversible covalent bonding. nih.gov

Irreversible Bioorthogonal Conjugation: With α-nucleophiles like carbohydrazides or hydroxylamines, 2-FPBA and its analogues can undergo rapid and irreversible conjugation, with reaction rates significantly faster than standard oxime/hydrazone formation methods. This has been applied to the labeling of molecules on both bacterial and mammalian cells. nih.gov

The bifunctional nature of these analogues, possessing both a boronic acid and a reactive carbonyl, allows for multi-component reactions. For instance, 2-FPBA can simultaneously conjugate with a catechol derivative (via the boronic acid forming a boronate ester) and an N-hydroxylamine (via the formyl group). nih.gov This suggests that a derivative of this compound, where the hydroxymethyl group is oxidized to an aldehyde, could serve as a powerful tool for creating complex bioconjugates. The existing ortho-methoxy group would further modulate the electronic properties and reactivity of such a system.

Table 2: Bioconjugation Strategies Using Structural Analogues This table outlines conjugation chemistries demonstrated by ortho-substituted phenylboronic acid analogues, indicating potential routes for derivatives of this compound.

| Analogue Compound | Conjugation Partner | Resulting Bond/Product | Reaction Type | Potential Application | Reference |

| 2-Formylphenylboronic acid (2-FPBA) | Amines (e.g., Lysine) | Iminoboronate | Dynamic | Reversible protein labeling, covalent probes | nih.gov |

| 2-Formylphenylboronic acid (2-FPBA) | α-Nucleophiles | Stable Diazaborine | Irreversible | Bioorthogonal cell labeling | nih.gov |

| Phenylboronic Acid | Diols (e.g., Sugars) | Boronate Ester | Dynamic | Glucose sensing, targeted drug delivery | |

| 2-Formylphenylboronic acid (2-FPBA) | Catechol + N-hydroxylamine | Complex Conjugate | Multi-component | Advanced biomolecule assembly | nih.gov |

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl 2 Methoxyphenylboronic Acid

Development of Sustainable and Green Chemistry Synthesis Routes

The future synthesis of 3-(hydroxymethyl)-2-methoxyphenylboronic acid and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact. rsc.org Traditional methods for preparing arylboronic acids often rely on metal-organic intermediates and volatile organic solvents. chemicalbook.com Emerging research focuses on alternatives that reduce waste, energy consumption, and the use of hazardous materials.

Key green strategies applicable to boronic acid synthesis include:

Mechanochemistry: This solvent-free approach involves the grinding of solid reactants to induce chemical reactions. The esterification of boronic acids with diols, a common protection or modification step, has been successfully achieved by simple grinding, eliminating the need for solvent-based azeotropic distillation. This method offers excellent yields and purity with a significantly improved environmental profile.

Aqueous Micellar Catalysis: Utilizing water as a solvent is a primary goal of green chemistry. rsc.org Micellar catalysis, which uses surfactants to create nanoreactors in water, can facilitate reactions like the Miyaura borylation of aryl halides, enabling the synthesis of boronic esters in an aqueous medium with high efficiency. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis presents a mild and energy-efficient method for borylation. This technique can be used to convert aryl halides into arylboronic esters using a photocatalyst, avoiding the harsh conditions associated with some traditional methods. organic-chemistry.org

These sustainable approaches promise not only to reduce the environmental footprint of producing this compound but also to improve safety and cost-efficiency.

| Method | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Traditional (e.g., Grignard) | Well-established, scalable | Anhydrous organic solvents (THF, ether), cryogenic temperatures | chemicalbook.com |

| Mechanochemistry | Solvent-free, high efficiency | Grinding of solid reactants at room temperature | |

| Aqueous Micellar Catalysis | Uses water as solvent, environmentally benign | Surfactant in water, mild temperatures | rsc.orgorganic-chemistry.org |

| Photoredox Catalysis | Mild conditions, high functional group tolerance | Visible light, photocatalyst (e.g., Iridium complex) | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing from batch processes to continuous, highly controlled operations. These technologies are particularly well-suited for the synthesis of boronic acids, which can involve unstable organometallic intermediates. researchgate.net

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, which can suppress side reactions and improve yields. organic-chemistry.org The synthesis of various boronic acids has been demonstrated on a multigram scale with reaction times of less than a second using simple continuous flow setups. organic-chemistry.orgacs.org This approach is safer, more efficient, and easily scalable, making it ideal for the industrial production of key intermediates like this compound. researchgate.netacs.org

Automated synthesis platforms can integrate reaction execution, work-up, and purification. merckmillipore.comresearchgate.net Systems are now available that can perform common transformations, including the Suzuki-Miyaura coupling, using pre-packaged reagent cartridges. merckmillipore.com By integrating the synthesis of this compound into a flow reactor and coupling it with an automated platform, multi-step syntheses of complex molecules can be streamlined, accelerating drug discovery and materials development. nih.gov

Exploration of Novel Catalytic Systems and Metal-Free Transformations

While palladium-catalyzed cross-coupling reactions are the most common application of arylboronic acids, concerns about residual metal contamination in pharmaceutical products have driven research into alternative catalytic systems and metal-free transformations. nih.gov

Recent advances have established a range of transition-metal-free reactions for arylboronic acids, converting the C-B bond into C-C, C-N, C-O, and C-X (halide) bonds. nih.gov These methods provide direct access to important classes of compounds:

Amination: Arylboronic acids can be converted to primary arylamines using aminating agents without a metal catalyst, a transformation that has historically been challenging. acs.orgresearchgate.net

Hydroxylation: The synthesis of phenols from arylboronic acids can be achieved under metal-free conditions, for example, through electrochemical methods in an oxygen atmosphere. nih.gov

Halogenation: Efficient and regioselective ipso-halogenation of arylboronic acids has been developed using electrochemical conditions, avoiding transition metal catalysts. rsc.org

These metal-free alternatives are highly valuable for synthesizing derivatives of this compound, particularly for applications in medicine where metal impurities are a significant concern. nih.gov Furthermore, research into more abundant and less toxic metal catalysts, such as copper and nickel, continues to provide new avenues for catalysis. acs.orgmdpi.com

Design of Advanced Functional Materials with Tunable Properties

The boronic acid group is a versatile functional handle for creating advanced materials with dynamic and responsive properties. wiley.comresearchgate.net The ability of boronic acids to form reversible covalent bonds (boronic esters) with diols is central to this utility. mdpi.com this compound is an excellent candidate for such applications due to its inherent functionality.

Future research in this area includes:

Self-Healing Polymers: Boronic ester bonds can act as dynamic cross-links in polymer networks. When the material is damaged, these bonds can break and reform, leading to self-healing properties. The thermomechanical properties of such materials can be readily adjusted by modifying the polymer backbone. mdpi.comresearchgate.net

Stimuli-Responsive Materials: The formation and cleavage of boronic esters can be controlled by external stimuli like pH, temperature, or the presence of specific molecules (e.g., sugars). mdpi.com This allows for the design of "smart" materials for applications in drug delivery, where a drug is released in response to a specific biological trigger, and in sensors. researchgate.net

Supramolecular Gels: Boronic acids can be used as dopants to modify the properties of low-molecular-weight organogels. They interact with hydroxyl groups in the gelator network, altering the material's thermal stability and mechanical strength. acs.org

The hydroxymethyl group on this compound could be used to incorporate it into polymer backbones, while the boronic acid moiety provides the dynamic cross-linking capability, making it a highly promising monomer for advanced functional materials. rsc.org

| Material Type | Key Property | Underlying Chemistry | Potential Application | Reference |

|---|---|---|---|---|

| Self-Healing Polymers | Repairability, Reprocessability | Dynamic covalent exchange of boronic ester cross-links | Durable coatings, flexible electronics | mdpi.comresearchgate.net |

| Stimuli-Responsive Hydrogels | Controlled release | pH- or sugar-dependent formation/cleavage of boronic esters | Glucose-responsive insulin (B600854) delivery systems | researchgate.net |

| Supramolecular Gels | Tunable mechanical strength | Dynamic covalent bonding between boronic acid and diols in the gel network | Soft robotics, tissue engineering | acs.org |

| Sensors | Selective recognition | Binding of boronic acid to cis-diols in target analytes (e.g., sugars) | Continuous glucose monitoring | researchgate.net |

Synergistic Approaches for Complex Chemical Systems and Multi-Component Reactions

Modern organic synthesis emphasizes efficiency, aiming to construct complex molecules in fewer steps with higher atom economy. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are an ideal strategy for achieving this goal. researchgate.net Arylboronic acids are valuable substrates in several MCRs, most notably the Petasis-Borono Mannich reaction, which forms α-amino acids. scilit.com

The integration of this compound into MCRs could rapidly generate libraries of complex and highly substituted molecules with potential biological activity. researchgate.net The existing functional groups on the aromatic ring provide additional points for diversification.

Synergistic catalysis, where two or more catalysts work together to promote a transformation that is not possible with either catalyst alone, represents another frontier. mdpi.com Research into heterobimetallic catalysts has shown that combining different metals can lead to significant rate enhancements and new reactivity. mdpi.comnih.gov Exploring the use of this compound in novel, synergistically catalyzed MCRs could unlock new pathways for the efficient synthesis of complex organic scaffolds.

常见问题

Basic: What are the standard synthetic routes for 3-(Hydroxymethyl)-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized phenolic precursors. For example, a phenolic substrate may undergo methoxy protection, hydroxymethylation, and subsequent boronation. Key conditions include:

- Inert atmosphere (N₂/Ar) to prevent boronic acid oxidation or hydrolysis .

- Solvent selection (e.g., THF or DMF) to balance reactivity and solubility.

- Catalysts like Pd(PPh₃)₄ for coupling reactions. Optimized protocols report yields >80% under controlled conditions .

Basic: How is this compound characterized to confirm structural integrity?

Answer: Characterization employs:

- Multinuclear NMR (¹H, ¹³C, ¹¹B): The ¹¹B NMR peak near 30 ppm confirms boronic acid presence, while ¹H/¹³C NMR resolves substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 197.03 g/mol).

- HPLC Purity Analysis : Quantifies impurities (<2%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: What strategies mitigate boroxine formation during synthesis and purification?

Answer: Boroxines (cyclic trimers) form via dehydration, complicating purification. Mitigation includes:

- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone).

- Low-Temperature Workup : Quench reactions at 0–5°C to minimize dehydration.

- Chromatography Alternatives : Replace silica gel (which binds boronic acids) with reverse-phase or ion-exchange resins .

Advanced: How can researchers resolve discrepancies between spectroscopic data and the expected structure?

Answer: Contradictions (e.g., unexpected ¹H NMR splitting) may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substituent connectivity.

- X-ray Crystallography : Definitive structural assignment if crystals are obtainable.

- Spiking Experiments : Compare with authentic samples or derivatives (e.g., esterification of the hydroxymethyl group) .

Advanced: How does the hydroxymethyl group influence reactivity in cross-coupling reactions?

Answer: The hydroxymethyl group:

- Enhances Solubility : Polar hydroxyl groups improve solubility in aqueous-organic biphasic systems.

- Modulates Electronic Effects : Electron-donating methoxy and hydroxymethyl groups increase boronate nucleophilicity, accelerating transmetalation in Suzuki reactions.

- Steric Considerations : Bulky substituents may require tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Basic: What are common impurities in synthesized this compound, and how are they removed?

Answer: Common impurities include:

- Boroxines : Addressed via recrystallization from anhydrous ethanol.

- Unreacted Phenolic Precursors : Removed by acid-base extraction (e.g., pH-selective precipitation).

- Oxidation Byproducts (e.g., boroxaroles): Minimized by degassing solvents and using antioxidants like BHT .

Advanced: How to design a kinetic study for pH-dependent stability of this compound?

Answer:

- Buffer Systems : Prepare solutions at pH 2–12 (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).

- HPLC Monitoring : Track degradation (e.g., loss of parent compound) over time at 25°C and 37°C.

- Arrhenius Analysis : Calculate activation energy for hydrolysis. Stability is typically lowest at pH >10 due to boronate ion formation .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Model transition states (e.g., B–O bond cleavage in hydrolysis) using Gaussian or ORCA.

- Hammett σ Constants : Correlate substituent effects (methoxy vs. hydroxymethyl) on reaction rates.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。